molecular formula C20H30O2Sn B13441013 Dihydroxybis(2-methyl-2-phenylpropyl)-stannane (Technical Grade)

Dihydroxybis(2-methyl-2-phenylpropyl)-stannane (Technical Grade)

Cat. No.: B13441013
M. Wt: 421.2 g/mol
InChI Key: NHLAKBLNDWQRAY-UHFFFAOYSA-N
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Description

Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is an organotin compound characterized by its molecular structure, which includes two 2-methyl-2-phenylpropyl ligands and two hydroxyl groups bonded to a central tin atom. Technical-grade variants of this compound are typically used in industrial applications, such as catalysts in polymer synthesis or stabilizers in PVC production. Its chemical stability, reactivity, and thermal resistance make it valuable in specialized manufacturing processes. However, due to the lack of specific data in the provided evidence, further structural and functional details (e.g., CAS number, molecular weight, or exact applications) cannot be confirmed from the referenced materials.

Properties

Molecular Formula

C20H30O2Sn

Molecular Weight

421.2 g/mol

IUPAC Name

bis(2-methyl-2-phenylpropyl)tin;dihydrate

InChI

InChI=1S/2C10H13.2H2O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H2;

InChI Key

NHLAKBLNDWQRAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Sn]CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane typically involves the reaction of 2-methyl-2-phenylpropyl derivatives with tin-based reagents. One common method is the reaction of 2-methyl-2-phenylpropyl chloride with tin(IV) chloride in the presence of a base, followed by hydrolysis to introduce the hydroxyl groups.

Industrial Production Methods: On an industrial scale, the production of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane involves similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the technical grade quality of the compound.

Types of Reactions:

    Oxidation: The hydroxyl groups in Dihydroxybis(2-methyl-2-phenylpropyl)-stannane can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tin hydrides or other reduced tin species.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkoxylated derivatives.

Scientific Research Applications

Dihydroxybis(2-methyl-2-phenylpropyl)-stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown efficacy.

    Industry: It is used in the production of polymers, coatings, and other materials where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism by which Dihydroxybis(2-methyl-2-phenylpropyl)-stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with biological molecules, potentially inhibiting enzymes or altering cellular processes. The hydroxyl groups may also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Limitations in the Evidence :

No organotin compounds are described in the provided SDS documents.

Safety data for stannanes (e.g., first aid measures, environmental hazards) cannot be inferred from unrelated chemicals like esters or hydrocarbons.

Critical Research Findings and Data Gaps

The absence of direct data on Dihydroxybis(2-methyl-2-phenylpropyl)-stannane in the provided evidence precludes authoritative comparisons. For example:

  • Reactivity: Organotin compounds often exhibit unique catalytic behavior due to Sn–O or Sn–C bonds, but this is absent in the referenced esters or amines .
  • Thermal Stability : Technical-grade stannanes may degrade at high temperatures, but analogous data for hydrocarbons (e.g., 2,2-diphenylpropane) are irrelevant .

Biological Activity

Dihydroxybis(2-methyl-2-phenylpropyl)-stannane, a derivative of organotin compounds, has garnered attention for its biological activity, particularly in the context of its interactions with biological systems and potential applications in medicine and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane

Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is primarily recognized as a metabolite of Fenbutatin Oxide, a pesticide used for controlling pests in various crops. The compound exhibits significant biological activity, particularly in disrupting metabolic processes in target organisms.

Target and Mode of Action

Organotin compounds, including dihydroxybis(2-methyl-2-phenylpropyl)-stannane, typically act by disrupting normal cellular functions. They interfere with:

  • Cellular Respiration : By inhibiting enzymes involved in respiration, leading to decreased ATP production.
  • Ion Transport : Affecting the transport of ions across cell membranes, which is critical for maintaining cellular homeostasis.

Biochemical Pathways

The compound is known to disrupt various biochemical pathways:

  • Enzyme Inhibition : It inhibits key metabolic enzymes, leading to altered metabolic rates and potential cell death.
  • Metabolic Disruption : This can result in the accumulation of toxic metabolites within cells, further exacerbating cellular damage.

Toxicity Studies

Research has highlighted the toxicological profile of dihydroxybis(2-methyl-2-phenylpropyl)-stannane. Key findings include:

  • Acute Toxicity : Studies indicate that high doses can lead to gastrointestinal distress in animal models, including vomiting and diarrhea .
  • Chronic Toxicity : Long-term exposure has shown effects such as increased alkaline phosphatase levels in rats, suggesting liver or intestinal damage .

Case Studies

Several studies have been conducted to assess the biological effects of this compound:

  • Chronic Toxicity in Rats : A study reported body weight decreases and food consumption issues attributed to the unpalatability of the diet containing the compound .
  • Developmental Studies : Research on rabbits indicated histological lesions in the stomach at higher doses, raising concerns about developmental toxicity .
  • Environmental Impact : The compound's metabolites have been studied for their persistence and toxicity in aquatic environments, affecting freshwater and marine organisms significantly .

Agricultural Use

Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is primarily used in agriculture as part of pesticide formulations. Its effectiveness against pests is attributed to its ability to disrupt insect metabolism.

Potential Medicinal Applications

There is ongoing research into its potential use in medicinal chemistry. Its properties as an enzyme inhibitor may provide avenues for developing therapeutic agents targeting specific diseases.

Data Summary

Study TypeFindingsOrganism/Model
Acute ToxicityVomiting, diarrheaRats
Chronic ToxicityIncreased alkaline phosphataseRats
Developmental ToxicityHistological lesions observedRabbits
Environmental ImpactSignificant toxicity to aquatic organismsFish and Invertebrates

Q & A

Basic: What are the recommended synthetic pathways for preparing dihydroxybis(2-methyl-2-phenylpropyl)-stannane?

Answer:
A common method involves hydrolyzing dichlorobis(2-methyl-2-phenylpropyl)stannane under controlled aqueous conditions. For example:

Dissolve dichlorobis(2-methyl-2-phenylpropyl)stannane in tetrahydrofuran (THF) at 0–5°C.

Add deionized water dropwise while stirring to facilitate hydrolysis.

Reflux the mixture for 1–2 hours to ensure complete conversion.

Purify the product via column chromatography or recrystallization to achieve technical-grade purity .

Key Considerations:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress using thin-layer chromatography (TLC).

Basic: What analytical techniques are critical for characterizing this organotin compound?

Answer:
Core techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm the structure of the organic ligands (e.g., 2-methyl-2-phenylpropyl groups).
    • ¹¹⁹Sn NMR to identify the tin coordination environment.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify the molecular formula (e.g., expected m/z for C₃₄H₄₈O₂Sn).
  • X-ray Crystallography:
    • For definitive structural elucidation, as demonstrated in related organotin compounds .

Validation:

  • Cross-reference spectral data with literature values for dichlorobis(2-methyl-2-phenylpropyl)stannane derivatives .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies in NMR or MS data often arise from variations in:

Solvent or Temperature: Ensure consistent deuterated solvents (e.g., CDCl₃) and measurement temperatures.

Impurity Profiles: Technical-grade samples may contain residual precursors (e.g., dichloride derivatives). Use preparative HPLC to isolate pure fractions .

Coordination Geometry: Tin centers may adopt different geometries (tetrahedral vs. trigonal bipyramidal), altering spectral signatures. Use computational modeling (DFT) to predict shifts .

Example Workflow:

StepActionReference
1Reproduce synthesis under inert atmosphere
2Compare HRMS with theoretical m/z (C₃₄H₄₈O₂Sn)
3Perform variable-temperature NMR studies

Advanced: What methodologies assess the compound’s stability under environmental or experimental conditions?

Answer:

  • Thermal Stability:
    • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
    • Monitor mass loss at 10°C/min under nitrogen .
  • Hydrolytic Stability:
    • Incubate samples in buffered solutions (pH 4–10) at 25–60°C.
    • Analyze degradation products via GC-MS using 2-aminophenol or similar standards for calibration .
  • Oxidative Stability:
    • Expose to UV light/H₂O₂ and track Sn-O bond cleavage using FTIR.

Data Interpretation:

  • Correlate stability with ligand steric bulk; bulky 2-methyl-2-phenylpropyl groups may enhance thermal resistance .

Advanced: How can this compound be quantified in complex environmental matrices?

Answer:

  • Extraction: Use solid-phase extraction (SPE) with C18 cartridges for water samples.
  • Quantification:
    • GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min).
    • Calibration Standards: Prepare solutions using certified reference materials (e.g., 2-ethylhexyl diphenyl phosphate for retention time alignment) .

Validation Parameters:

ParameterRequirement
LOD/LOQ≤ 0.1 µg/L
Recovery85–115%
PrecisionRSD < 10%

Advanced: What mechanistic insights exist for its reactivity in cross-coupling or catalytic applications?

Answer:
While direct studies are limited, analogous organotin compounds suggest:

  • Nucleophilic Displacement: The hydroxyl groups may act as leaving groups in Stille couplings.
  • Catalytic Cycles: Tin centers could facilitate redox cycles in polymerization reactions.
  • Experimental Design:
    • Use kinetic studies (e.g., monitoring reaction rates via UV-Vis) to probe mechanisms.
    • Compare with dichlorobis(2-methyl-2-phenylpropyl)stannane reactivity .

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